9-(3-chlorophenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(3-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties
Preparation Methods
The synthesis of 9-(3-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-chlorophenylhydrazine and 3-methylbenzoyl chloride in the presence of a base can yield the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its properties.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(3-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of the PARP-1 enzyme, which plays a role in DNA repair. By inhibiting PARP-1, the compound induces cell death in cancer cells, making it a potential antitumor agent . The molecular targets and pathways involved include the DNA damage response pathway and apoptosis regulation.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
Olaparib: A well-known PARP-1 inhibitor used in cancer therapy.
Rucaparib: Another PARP-1 inhibitor with similar applications.
Veliparib: A quinazolinone derivative with potential antitumor activity.
Compared to these compounds, 9-(3-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE offers unique structural features that may enhance its biological activity and specificity.
Properties
Molecular Formula |
C24H21ClN4O2 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-N-(3-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H21ClN4O2/c1-14-5-2-8-17(11-14)27-24(31)18-13-26-29-22(15-6-3-7-16(25)12-15)21-19(28-23(18)29)9-4-10-20(21)30/h2-3,5-8,11-13,22,28H,4,9-10H2,1H3,(H,27,31) |
InChI Key |
GYQYCXPGEUMNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC(=CC=C5)Cl)C(=O)CCC4 |
Origin of Product |
United States |
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